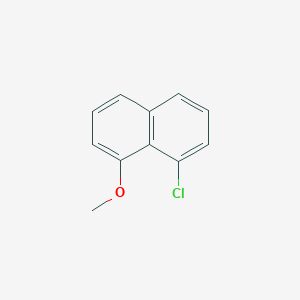

1-Chloro-8-methoxynaphthalene

Descripción

Significance of Naphthalene (B1677914) Scaffolds in Modern Chemical Synthesis

The naphthalene scaffold, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a cornerstone in the field of organic chemistry. Its rigid, planar structure and rich electron system make it a versatile building block for a wide array of complex molecules. In medicinal chemistry, naphthalene derivatives are integral to numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netrsc.orgchemicalbook.com Several FDA-approved drugs, such as naftifine (B1207962) (antifungal), naproxen (B1676952) (anti-inflammatory), and bedaquiline (B32110) (antitubercular), feature the naphthalene core, highlighting its pharmacological importance. rsc.org Beyond medicine, naphthalene-based compounds are crucial in materials science for the development of dyes, pigments, and advanced electronic materials. The ability to functionalize the naphthalene ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, making it a privileged scaffold in modern chemical synthesis. arkat-usa.org

Influence of Halogen and Methoxy (B1213986) Substituents on Aromatic Systems

Conversely, the methoxy group (–OCH₃) is a powerful activating group. While the oxygen atom is electronegative (inductive withdrawal), its non-bonding electron pairs strongly donate into the aromatic π-system through resonance. st-andrews.ac.ukbeilstein-journals.org This resonance effect is dominant, significantly increasing the electron density of the ring and making it much more susceptible to electrophilic attack, primarily at the ortho and para positions. scirp.org The interplay of these opposing electronic effects allows for precise control over reaction pathways in synthetic chemistry.

Research Context of 1-Chloro-8-methoxynaphthalene within Naphthalene Chemistry

This compound is a particularly interesting compound within the vast family of naphthalene derivatives due to its unique substitution pattern. The substituents are located at the 1- and 8-positions, also known as peri-positions. nih.gov The rigid geometry of the naphthalene framework forces these peri-substituents into close proximity, typically around 2.5 Å apart. st-andrews.ac.uk This enforced closeness leads to significant van der Waals repulsion and steric strain, a phenomenon known as the peri-effect. nih.govst-andrews.ac.uk

This inherent strain results in unusual chemical reactivity, distorted molecular geometry, and distinct spectroscopic properties compared to other disubstituted naphthalenes. st-andrews.ac.uknih.gov The compound combines the opposing electronic influences of the electron-withdrawing chlorine atom and the electron-donating methoxy group within this sterically strained environment. This unique combination of steric and electronic factors makes this compound a valuable substrate for studying reaction mechanisms and a specialized building block for the synthesis of highly tailored, complex molecules. st-andrews.ac.uk

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-8-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBGHNRIARRWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629951 | |

| Record name | 1-Chloro-8-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41908-14-9 | |

| Record name | 1-Chloro-8-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 8 Methoxynaphthalene

Direct Halogenation Strategies

Direct halogenation involves the introduction of a chlorine atom onto the 8-methoxynaphthalene backbone through an electrophilic aromatic substitution reaction. The success of this strategy is highly dependent on the choice of chlorinating agent and the ability to control the position of substitution on the naphthalene (B1677914) ring system.

Chlorination of 8-Methoxynaphthalene

The direct chlorination of 8-methoxynaphthalene is a primary route for the synthesis of 1-chloro-8-methoxynaphthalene. This process requires the activation of a chlorine source to generate a potent electrophile that can attack the electron-rich naphthalene ring.

A common approach for the synthesis of this compound involves the chlorination of its precursor, 8-methoxynaphthalene. The selection of an appropriate chlorinating agent is critical for this transformation. Typical reagents used for such reactions include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents, often used under controlled temperature and reaction times, can facilitate the selective chlorination at the desired position. Another widely used chlorinating agent for activated aromatic rings is N-chlorosuccinimide (NCS), often activated by a Lewis acid catalyst like iron(III) chloride (FeCl₃). The reaction conditions, including the solvent, temperature, and catalyst, must be carefully optimized to maximize the yield of the target compound and minimize the formation of unwanted isomers.

Table 1: Chlorinating Agents for Aromatic Systems

| Chlorinating Agent | Common Abbreviation | Typical Conditions |

|---|---|---|

| Thionyl Chloride | SOCl₂ | Controlled temperature, often in an inert solvent. |

| Phosphorus Pentachloride | PCl₅ | Controlled temperature, often in a non-polar solvent. |

| N-Chlorosuccinimide | NCS | Often used with a Lewis acid catalyst (e.g., FeCl₃) or in an ionic liquid. |

| Chlorine Gas | Cl₂ | Requires a catalyst (e.g., FeCl₃, AlCl₃) and careful handling. |

Achieving regioselectivity is a significant challenge in the electrophilic halogenation of substituted naphthalenes. The methoxy (B1213986) group (-OCH₃) at the C-8 position is an activating, ortho-, para-directing group. In the case of 8-methoxynaphthalene, the ortho positions are C-7 and the sterically hindered peri-position C-1, while the para position is C-5. Naphthalene itself preferentially undergoes electrophilic substitution at an α-position (C1, C4, C5, C8) over a β-position (C2, C3, C6, C7). industrialchemicals.gov.auias.ac.in

The electronic activation from the methoxy group and the inherent reactivity of the α-positions create a complex situation. The C-5 position is both an α-position and para to the methoxy group, making it a highly likely site for substitution. The C-1 position, while an α-position and ortho to the methoxy group, experiences significant steric hindrance from the peri-interaction with the methoxy group, which can disfavor substitution. Studies on the related 1-methoxynaphthalene (B125815) have shown that chlorination with NCS and an iron catalyst preferentially yields the 4-chloro isomer (para-substitution).

To overcome these regioselectivity challenges and favor the formation of the 1-chloro isomer, specialized synthetic strategies may be required. One advanced method involves directed ortho-lithiation. For instance, in 1-methoxynaphthalene, using specific lithium reagents can direct metallation to either the C-2 or C-8 position, which can then be quenched with a chlorinating agent. While this demonstrates a powerful method for isomer control, its direct application to force chlorination at the sterically hindered C-1 position of 8-methoxynaphthalene requires specific investigation.

Electrophilic Halogenation Protocols for Naphthalene Systems

The halogenation of naphthalenes is a fundamental electrophilic substitution reaction. Naphthalene is generally more reactive than benzene (B151609) towards electrophilic attack. Various protocols exist, traditionally employing elemental halogens with a Lewis acid catalyst or N-halosuccinimides. guidechem.com The choice of catalyst and solvent system can significantly influence the outcome of the reaction, including the ratio of isomers formed. For example, copper(II) chloride has been shown to be a highly active species for the electrophilic chlorination of naphthalene in certain contexts. acs.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly halogenation methods. One such approach avoids the use of hazardous elemental halogens and chlorinated solvents. A reported greener protocol for the halogenation of naphthols and their derivatives uses a combination of hydrogen peroxide (H₂O₂) and an alkali metal halide (like KCl for chlorination) in an aqueous micellar medium. scirp.orgscirp.org This method generates the electrophilic halogen species in situ and uses water as a solvent, which is non-toxic and non-flammable. scirp.org Such methods offer advantages in terms of reduced reaction times, mild conditions, and high yields, presenting a sustainable alternative to traditional protocols. scirp.orgscirp.org

Table 2: Comparison of Traditional vs. Green Halogenation Method

| Feature | Traditional Method | Green Method (H₂O₂/KX) |

|---|---|---|

| Halogen Source | Elemental Halogen (e.g., Cl₂) | Alkali Halide (e.g., KCl) scirp.org |

| Oxidant | Often not required or is part of the reagent | Hydrogen Peroxide (H₂O₂) scirp.org |

| Solvent | Halogenated organic solvents (e.g., CCl₄, CHCl₃) | Water (in micellar medium) scirp.org |

| Byproducts | Hydrohalic acids (e.g., HCl) | Water scirp.org |

| Safety | Hazardous reagents, toxic solvents | Safer reagents, environmentally benign solvent scirp.org |

Functional Group Transformation and Interconversion

An alternative synthetic strategy to direct halogenation is functional group interconversion. solubilityofthings.com This involves synthesizing a precursor molecule with a different functional group at the C-1 position, which is then chemically converted into a chlorine atom.

A prominent example of this strategy is the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com This reaction provides a reliable method for introducing a halogen onto an aromatic ring by first converting a primary aromatic amine into a diazonium salt. masterorganicchemistry.com In the context of synthesizing this compound, the starting material would be 8-methoxy-1-naphthalenamine.

The process would involve two main steps:

Diazotization: The amine (8-methoxy-1-naphthalenamine) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻). masterorganicchemistry.com

Substitution: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. This facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a chloride ion to yield the final product, this compound. wikipedia.orgmasterorganicchemistry.com

This method can be particularly useful if the required amine precursor is more readily accessible or if direct chlorination proves to be unselective.

Introduction of the Methoxy Moiety via Nucleophilic Substitution

The introduction of a methoxy group onto a naphthalene core is a fundamental transformation that can be achieved through various nucleophilic substitution strategies. These methods often involve the displacement of a leaving group by a methoxide (B1231860) source or the alkylation of a hydroxyl group.

Reactions with Polyhalogenated Naphthalenes

Polyhalogenated naphthalenes serve as versatile precursors for the synthesis of methoxy-substituted derivatives. The halogen atoms, typically chlorine or bromine, act as leaving groups in nucleophilic aromatic substitution reactions with methoxide ions. For instance, 1,4,5,8-tetrabromonaphthalene (B3277424) can be treated with sodium methoxide to yield methoxy-substituted naphthalenes. The bromine atoms on the naphthalene ring are susceptible to replacement by the methoxide nucleophile. Similarly, the reaction of 1,8-dichloronaphthalene (B1584820) with sodium methoxide can be envisioned as a potential route to introduce a methoxy group. nih.gov

The reactivity and regioselectivity of these substitutions are influenced by the number and position of the halogen atoms, as well as the reaction conditions. In some cases, the substitution of halogen atoms in polyhalogenated quinones, which are related structures, can lead to mixtures of products. cdnsciencepub.com For example, nucleophilic substitution on chloranil (B122849) with alkoxides can result in a mixture of disubstituted products. cdnsciencepub.com

The reaction of 2,3-dichloro-1,4-naphthoquinone with methanol (B129727) in the presence of a base like triethylamine (B128534) can lead to the formation of 2-chloro-3-methoxynaphthalene-1,4-dione. scielo.br While not a direct synthesis of this compound, this demonstrates the principle of methoxy group introduction via nucleophilic substitution on a chlorinated naphthalene derivative.

| Precursor | Reagent | Product | Reference |

| 1,4,5,8-Tetrabromonaphthalene | Sodium methoxide | Methoxy-substituted naphthalenes | |

| 2,3-Dichloro-1,4-naphthoquinone | Methanol, Triethylamine | 2-Chloro-3-methoxynaphthalene-1,4-dione | scielo.br |

O-Alkylation Techniques for Naphthol Derivatives

A widely employed and efficient method for synthesizing methoxynaphthalenes is the O-alkylation of the corresponding naphthol precursor. This approach, a variation of the Williamson ether synthesis, involves the deprotonation of the naphthol's hydroxyl group to form a nucleophilic naphthoxide ion, which then reacts with a methylating agent.

A common precursor for this compound would be 1-chloro-8-hydroxynaphthalene. The synthesis of this precursor can be achieved through various routes, including the demethylation of this compound itself or other multi-step synthetic sequences. ijfmr.comprepchem.com Once obtained, the O-alkylation can proceed.

Modern advancements in O-alkylation techniques focus on environmentally benign and efficient methods. For instance, the O-alkylation of β-naphthols has been successfully carried out in aqueous surfactant media using ultrasonic or microwave assistance, offering a green alternative to traditional methods that often require harsh conditions and long reaction times. scirp.org Phase-transfer catalysts, such as phosphonium-based ionic liquids, have also been utilized to facilitate the selective O-alkylation of 2-naphthol, demonstrating high efficiency and the potential for catalyst recycling. acs.org

A patented method for the preparation of 1-methoxynaphthalene involves dissolving 1-naphthol (B170400) in a dilute alkali solution with a phase-transfer catalyst and reacting it with dimethyl carbonate. google.com This method avoids the use of toxic methylating agents like dimethyl sulfate (B86663) and does not require an organic solvent, highlighting a trend towards safer and more sustainable synthetic protocols. google.com

| Naphthol Derivative | Alkylating Agent | Conditions | Product | Reference |

| β-Naphthol | Various alkylating agents | Aqueous surfactant media, ultrasound/microwave | Alkoxy naphthalenes | scirp.org |

| 2-Naphthol | Benzyl chloride | Phosphonium-based ionic liquid (phase-transfer catalyst) | Benzyl-2-naphthyl ether | acs.org |

| 1-Naphthol | Dimethyl carbonate | Dilute alkali, phase-transfer catalyst | 1-Methoxynaphthalene | google.com |

Transformations of the Methoxy Group (e.g., Demethylation)

While the goal is often the introduction of a methoxy group, the reverse reaction, demethylation, is also a crucial transformation in the chemistry of methoxynaphthalenes. This process converts a methoxy group back to a hydroxyl group and can be a key step in a multi-step synthesis or for creating related derivatives. For example, 1-chloro-4-hydroxynaphthalene can be prepared by heating 1-chloro-4-methoxynaphthalene (B82660) with hydrobromic acid in acetic acid. prepchem.com This demonstrates a standard method for cleaving aryl methyl ethers.

Research has also focused on developing milder and more selective demethylation methods. For instance, a combination of thiourea (B124793) and aluminum chloride has been shown to be an effective reagent for the demethylation of various substituted phenols and naphthols. googleapis.com Another approach utilizes the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) for the demethylation of methyl aryl ethers under microwave irradiation. thieme-connect.de

| Starting Material | Reagent | Product | Reference |

| 1-Chloro-4-methoxynaphthalene | Hydrobromic acid, Acetic acid | 1-Chloro-4-hydroxynaphthalene | prepchem.com |

| Methoxy-substituted aromatics | Thiourea/AlCl3 | Hydroxy-substituted aromatics | googleapis.com |

| 1-Methoxynaphthalene | 1-Butyl-3-methylimidazolium bromide | 1-Naphthol | thieme-connect.de |

Introduction of Halogens via Aryne Intermediates

Aryne chemistry offers a powerful and regioselective method for the introduction of substituents onto aromatic rings, including halogens. Arynes are highly reactive intermediates generated through the elimination of two adjacent substituents on an aromatic ring. nih.gov These intermediates can then undergo various transformations, including nucleophilic addition and pericyclic reactions. nih.gov

The generation of 2-naphthyne intermediates from 2-halo-3-silylnaphthalenes has been reported. nih.govrsc.org These precursors, synthesized via the benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes, can generate the corresponding 2-naphthyne upon treatment with a fluoride (B91410) source. nih.govrsc.org While this specific example focuses on the 2,3-disubstitution pattern, the principles of aryne chemistry can be extended to other substitution patterns on the naphthalene ring.

The synthesis of multisubstituted naphthalenes can be achieved through consecutive aryne reactions, allowing for the controlled introduction of various functional groups. oup.comresearchgate.net This approach provides a versatile platform for accessing highly functionalized naphthalene derivatives that might be difficult to synthesize through traditional methods. oup.com

Organometallic Approaches in 1,8-Disubstituted Naphthalene Synthesis

Organometallic reagents, particularly organolithium compounds, are indispensable tools for the regioselective functionalization of aromatic systems. The ability to direct metalation to specific positions on the naphthalene ring allows for the precise introduction of substituents, a key strategy in the synthesis of 1,8-disubstituted naphthalenes.

Regioselective Lithiation of 1-Methoxynaphthalene

The lithiation of 1-methoxynaphthalene is a well-studied reaction that demonstrates exquisite control over regioselectivity based on the choice of organolithium reagent and reaction conditions. nih.govacs.orgresearchgate.netacs.org Treatment of 1-methoxynaphthalene with n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to kinetically controlled lithiation at the C2 position. nih.govacs.orgresearchgate.net In contrast, using tert-butyllithium (B1211817) (t-BuLi) results in the thermodynamically favored lithiation at the C8 position. nih.govacs.orgresearchgate.net

This remarkable regioselectivity is attributed to the different mechanisms at play. The n-BuLi/TMEDA system is believed to proceed through a kinetically controlled pathway, where the proximity of the methoxy group directs the deprotonation to the adjacent C2 position. acs.org Conversely, the bulkier t-BuLi favors the formation of the more thermodynamically stable 8-lithiated species. nih.gov This thermodynamic preference is further supported by the slow conversion of the 2-lithiated species to the 8-lithiated isomer at higher temperatures. nih.gov

Once the 8-lithiated intermediate is formed, it can be quenched with an appropriate electrophile to introduce a substituent at the C8 position. For the synthesis of this compound, a chlorinating agent would be used to trap the 8-lithio-1-methoxynaphthalene intermediate.

| Substrate | Reagent | Position of Lithiation | Control | Reference |

| 1-Methoxynaphthalene | n-BuLi/TMEDA | C2 | Kinetic | nih.govacs.orgresearchgate.net |

| 1-Methoxynaphthalene | t-BuLi | C8 | Thermodynamic | nih.govacs.orgresearchgate.net |

Kinetic vs. Thermodynamic Control in Lithiation

The regioselective lithiation of 1-methoxynaphthalene can be directed to either the C-2 or C-8 position by carefully selecting the organolithium reagent and reaction conditions. researchgate.net This selectivity is governed by the principles of kinetic and thermodynamic control. libretexts.orglibretexts.org

Under kinetic control , the reaction product that is formed fastest is the major product. This is typically achieved at lower temperatures where the reaction is irreversible. libretexts.org For the lithiation of 1-methoxynaphthalene, the use of n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) favors the formation of the 2-lithio-1-methoxynaphthalene. researchgate.net The methoxy group's lone pair of electrons coordinates with the lithium ion, directing the deprotonation to the adjacent C-2 position, which is sterically more accessible. This pathway has a lower activation energy, leading to a faster reaction rate. researchgate.net Studies involving deuterium (B1214612) labeling have confirmed this kinetic preference, showing a reduced reaction rate when the C-2 hydrogen is replaced with deuterium, which is indicative of a kinetically controlled mechanism. researchgate.net

Conversely, under thermodynamic control , the most stable product is the major product. This is typically achieved at higher temperatures, allowing the reaction to become reversible and reach equilibrium. libretexts.orgiitd.ac.in The use of a bulkier and more basic organolithium reagent, such as tert-butyllithium (t-BuLi), favors the formation of the thermodynamically more stable 8-lithio-1-methoxynaphthalene. researchgate.net The peri-position (C-8) is electronically favored for deprotonation due to the stabilization of the resulting carbanion. While the activation energy for this pathway is higher, the resulting 8-lithio intermediate is lower in energy. researchgate.net The lack of a significant isotope effect when using 8-deuterio-1-methoxynaphthalene with t-BuLi supports a thermodynamically controlled mechanism. researchgate.net Furthermore, it has been observed that the kinetically favored 2-lithiated species can slowly convert to the more stable 8-lithiated species at elevated temperatures. researchgate.net

| Reagent/Conditions | Control Type | Major Product | Reference |

| n-BuLi/TMEDA | Kinetic | 2-Lithio-1-methoxynaphthalene | researchgate.net |

| t-BuLi | Thermodynamic | 8-Lithio-1-methoxynaphthalene | researchgate.net |

Subsequent Electrophilic Trapping with Chlorinating Reagents

Once the desired lithiated intermediate is formed, it is "trapped" by an electrophilic chlorinating agent to introduce the chlorine atom at the desired position. To synthesize this compound, the thermodynamically favored 8-lithio-1-methoxynaphthalene is treated with a suitable source of electrophilic chlorine.

A variety of chlorinating reagents can be employed for this purpose. Common examples include hexachloroethane (B51795) (C₂Cl₆) and other N-chloro compounds. For instance, in analogous naphthalene systems, chlorination at the 8-position has been successfully performed using copper(II) chloride adsorbed on alumina (B75360) (CuCl₂-Al₂O₃) in benzene. Another effective chlorinating agent is N-chlorosuccinimide (NCS), which can be used in conjunction with a catalyst like iron(III) chloride. acs.org The choice of chlorinating agent and reaction conditions is crucial to ensure high yields and prevent side reactions.

Palladium-Catalyzed Coupling Reactions for Related 1,8-Naphthalenes

While direct lithiation and chlorination is a primary route, palladium-catalyzed cross-coupling reactions represent a powerful alternative for the synthesis of disubstituted naphthalenes, including structures analogous to this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

For example, the Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a versatile tool for forming carbon-carbon bonds. acs.orgnih.gov In a related context, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved using palladium-catalyzed cross-coupling reactions. nih.gov This methodology could be adapted for the synthesis of 1,8-disubstituted naphthalenes. For instance, a 1-bromo-8-methoxynaphthalene (B3156806) could potentially be coupled with a chloride source, or a 1-chloro-8-boronic ester naphthalene derivative could be coupled with a suitable partner. The efficiency and regioselectivity of these reactions are highly dependent on the choice of ligands, base, and reaction conditions. researchgate.netresearcher.life

Optimization and Scale-Up Considerations for Synthetic Routes

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of several parameters to ensure safety, efficiency, and cost-effectiveness. chemicalbull.com

For the synthesis of this compound via lithiation, key optimization points include:

Temperature Control: Precise temperature control is critical for maintaining regioselectivity between the kinetic and thermodynamic products. Inconsistent temperature profiles during scale-up can lead to mixtures of isomers, complicating purification.

Reagent Addition: The rate of addition of the organolithium reagent can influence the reaction's exothermicity and selectivity. Slow, controlled addition is often necessary to manage heat generation and maintain a stable reaction temperature.

Solvent Choice: The choice of solvent can affect the solubility of intermediates and reagents, as well as the reactivity of the organolithium species.

Work-up and Purification: Developing a robust and scalable work-up procedure is essential to isolate the desired product in high purity. This may involve quenching the reaction, extraction, and crystallization or distillation. Flash column chromatography, often used at the lab scale, may not be practical for large-scale production. rsc.org

For palladium-catalyzed routes, optimization would focus on:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver. High-turnover catalysts and efficient recycling protocols are desirable.

Ligand Selection: The choice of phosphine (B1218219) or other ligands can significantly impact the catalyst's activity, stability, and selectivity.

Base and Solvent System: The base and solvent must be compatible with the substrates and catalyst, and their cost and environmental impact are important considerations for scale-up.

Reaction Mechanisms and Reactivity Studies of 1 Chloro 8 Methoxynaphthalene

Electrophilic Aromatic Substitution (EAS) Investigations

The positions at which electrophilic attack occurs on the 1-chloro-8-methoxynaphthalene ring are dictated by the combined influence of the 1-chloro and 8-methoxy groups.

The methoxy (B1213986) group (-OCH₃) at the 8-position is a potent activating group. masterorganicchemistry.com Through the resonance effect (+M), it donates electron density to the naphthalene (B1677914) ring, thereby increasing its nucleophilicity and making it more susceptible to electrophilic attack. This electron donation is most pronounced at the positions ortho and para to the methoxy group.

In electrophilic aromatic substitution reactions of naphthalene, the alpha positions (1, 4, 5, and 8) are generally more reactive than the beta positions (2, 3, 6, and 7). rsc.org For this compound, the directing effects of the substituents guide the incoming electrophile. The activating methoxy group at position 8 directs electrophilic attack to its ortho positions (7 and the adjacent carbon in the other ring) and its para position (position 4). However, the presence of the chloro group at position 1 and the steric hindrance around the peri positions (positions 1 and 8) influence the final outcome.

Research indicates that electrophilic substitution is directed to positions 5 or 6. The methoxy group strongly activates the ring towards electrophiles, and its directing effect to the ortho and para positions is significant. The chlorine atom, while deactivating, also directs ortho and para. The combination of these effects, along with steric considerations, favors substitution at the less hindered positions of the adjacent ring.

Table 1: Influence of Substituents on EAS Regioselectivity

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH₃ | 8 | Activating (+M > -I) | Ortho, Para-directing |

| -Cl | 1 | Deactivating (-I > +M) | Ortho, Para-directing |

The successful execution of electrophilic aromatic substitution on this compound often requires the use of specific catalytic systems to overcome the deactivating effect of the chlorine atom and to control the regioselectivity.

Traditionally, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are employed as catalysts in EAS reactions like Friedel-Crafts alkylation and acylation. These catalysts function by generating a more potent electrophile, which can then attack the moderately activated naphthalene ring. For halogenation reactions, elemental halogens in the presence of a Lewis acid catalyst are common. scirp.org

Modern synthetic methods are continually being developed to improve the efficiency and sustainability of these reactions. For instance, iron(III)-catalyzed chlorination using N-chlorosuccinimide (NCS) has emerged as a milder and more selective method for the chlorination of activated aromatic compounds. acs.org Such catalytic systems can offer higher yields and better control over the position of substitution under less harsh conditions. acs.org The reaction environment, including the choice of solvent, can also play a crucial role in the outcome of EAS reactions.

Table 2: Common Catalytic Systems for EAS Reactions

| Reaction Type | Catalyst | Reagent(s) | Reference |

| Friedel-Crafts | AlCl₃ or FeCl₃ | Alkyl/Acyl Halide | |

| Halogenation | FeCl₃ | Cl₂, Br₂ | scirp.org |

| Chlorination | Iron(III) Chloride | N-chlorosuccinimide (NCS) | acs.org |

Regiodirecting Effects of 1-Chloro and 8-Methoxy Substituents

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize the this compound molecule by replacing one of the existing substituents with a nucleophile.

The chlorine atom at the 1-position of this compound is susceptible to displacement by strong nucleophiles, although this reactivity is influenced by the electronic nature of the naphthalene ring. For an SNAr reaction to proceed readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups. libretexts.org In the case of this compound, the methoxy group is electron-donating, which does not facilitate nucleophilic attack.

However, under specific conditions, such as with very strong nucleophiles or through the use of transition-metal catalysis, the displacement of the chlorine atom can be achieved. The mechanism generally involves the attack of the nucleophile on the carbon bearing the chlorine, forming a high-energy intermediate known as a Meisenheimer complex, followed by the departure of the chloride ion to restore aromaticity. libretexts.org The rate and feasibility of this reaction are highly dependent on the nature of the nucleophile, the reaction conditions (temperature, solvent), and the presence of any catalytic species that can facilitate the substitution. scribd.comelsevierpure.com

Reactivity and Displacement of the Methoxy Group

While the chloro group is the typical leaving group in SNAr reactions of this compound, the methoxy group can also be displaced under certain conditions. The reactivity of the methoxy group is influenced by the electronic nature of the naphthalene ring and the reaction conditions. In some cases, the methoxy group can be hydrolyzed or substituted by other nucleophiles, although this is generally less favorable than displacement of the chloride. The relative ease of displacement of substituents on a naphthalene ring is a complex interplay of electronic and steric factors.

Electrophile-Induced Nucleophilic Substitution in Peri-Naphthalenes

In peri-naphthalenes, the close proximity of substituents can lead to unique reactivity patterns. Electrophile-induced nucleophilic substitution is a process where an electrophile activates the aromatic system towards a subsequent nucleophilic attack. In the context of 1,8-disubstituted naphthalenes, interaction with an electrophile can alter the electronic properties of the ring and facilitate the displacement of a leaving group. nih.gov For instance, protonation or coordination of a Lewis acid to the methoxy group in this compound could enhance the electrophilicity of the naphthalene ring, making it more susceptible to nucleophilic attack. This type of activation can be particularly important in overcoming the deactivating effect of the methoxy group towards nucleophilic substitution. The steric strain inherent in many peri-substituted systems can also be a driving force for reactions that relieve this strain. nih.gov

Oxidation Chemistry of the Methoxy Group

Formation of Quinone Derivatives and Related Oxidized Species

The methoxy group of this compound can undergo oxidation to yield various products, most notably quinone derivatives. The oxidation of methoxy-substituted naphthalenes is a known route to naphthoquinones, which are an important class of compounds with diverse biological activities. scielo.brscielo.br The reaction typically involves oxidizing agents that can convert the methoxy group and the corresponding aromatic ring into a quinone structure. For example, oxidation of related methoxynaphthalenes can be achieved using reagents like chromium trioxide or potassium permanganate. The formation of quinones from this compound would likely proceed via oxidation of the naphthalene ring system, with the substituents influencing the regiochemistry of the resulting quinone.

The oxidation can lead to the formation of 1,4-naphthoquinone (B94277) derivatives. The presence of the chlorine atom and the original position of the methoxy group would direct the structure of the resulting quinone. It has been established that the 1,4-naphthoquinone core is a significant pharmacophore in compounds with antineoplastic properties. scielo.br The synthesis of various substituted 1,4-naphthoquinones often involves the modification of precursors like 2,3-dichloro-1,4-naphthoquinone. scielo.br In a related context, the oxidation of sulfide (B99878) end-capped molecules with antimony(V) chloride has been shown to produce different oxidized species, including a two-electron oxidized molecule with a ketone terminal group. researchgate.net

Below is a table summarizing the types of reactions and potential products for this compound:

| Reaction Type | Reagents | Potential Products |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides | Substituted naphthalenes |

| Oxidation | Potassium permanganate, Chromium trioxide | Quinone derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride (B1222165) | 1-Chloro-8-hydroxynaphthalene |

Reduction Reactions

Reduction reactions involving this compound can be targeted at the methoxy group to alter the compound's functionality.

The conversion of this compound to 1-Chloro-8-hydroxynaphthalene is a demethylation reaction, a common transformation for aryl methyl ethers. cnr.it This process involves the cleavage of the ether bond to yield the corresponding phenol. A widely used and effective reagent for this type of transformation is the Lewis acid Boron tribromide (BBr₃). nih.govcore.ac.uk

The reaction mechanism is initiated by the formation of an adduct between the Lewis acidic boron center of BBr₃ and the ether oxygen atom. core.ac.ukgvsu.edu This coordination makes the methyl group more susceptible to nucleophilic attack. In what is typically an Sɴ2-type process, a bromide ion (either from another BBr₃ molecule or from a dissociated adduct) attacks the methyl carbon, leading to the cleavage of the carbon-oxygen bond. core.ac.ukufp.pt The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during aqueous workup to yield the final product, 1-Chloro-8-hydroxynaphthalene.

While the reaction is often performed with a 1:1 stoichiometric ratio of ether to BBr₃, studies have shown that sub-stoichiometric amounts of BBr₃ can be sufficient, proceeding through a proposed three-cycle mechanism where one equivalent of the reagent can cleave up to three equivalents of the ether. nih.govresearchgate.net The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control reactivity. ufp.pt Other Lewis acids, such as aluminum chloride (AlCl₃) paired with a soft nucleophile like thiourea (B124793), have also been employed for the demethylation of methoxynaphthalenes. googleapis.com

Steric Effects and Naphthalene Ring Distortion on Reactivity

The proximity of substituents at the 1 and 8 positions (the peri positions) of the naphthalene ring system leads to significant steric interactions that have profound effects on the molecule's geometry and chemical reactivity. acs.orgnih.govescholarship.org

In this compound, the chlorine atom and the methoxy group are forced into close proximity due to the rigid naphthalene framework. The ideal distance between non-bonded substituents at the peri positions is approximately 2.50 Å, but the sum of the van der Waals radii of the interacting atoms of the chloro and methoxy groups is significantly larger. nih.gov This enforced proximity results in substantial steric repulsion, which is a hallmark of 1,8-disubstituted naphthalenes. acs.orgescholarship.org

To alleviate this strain, the molecule undergoes significant geometric distortions. csu.edu.au These distortions are primarily:

In-plane splaying: The exocyclic C1-Cl and C8-O bonds are pushed away from each other, increasing the angle between them. This also widens the C1-C9-C8 angle within the naphthalene skeleton. scispace.com

Out-of-plane twisting: The substituents are forced out of the naphthalene plane in opposite directions, and the naphthalene ring itself loses its planarity, adopting a twisted conformation. mdpi.comresearchgate.net

These distortions have been extensively documented through X-ray crystallography for a variety of 1,8-disubstituted naphthalenes. scispace.commdpi.comresearchgate.net The increased strain energy in the molecule can lead to enhanced reactivity, as certain reactions can help to relieve this strain. nih.gov For example, the steric compression can facilitate reactions that lead to the formation of a new ring between the peri-substituents, thereby releasing the steric strain. acs.orgnih.gov

The following table presents representative crystallographic data from various 1,8-disubstituted naphthalene derivatives, illustrating the typical distortions caused by peri-interactions.

| Compound | Peri-Substituents (X, Y) | C1···C8 Distance (Å) | X···Y Distance (Å) | Splay Angle (C-X/C-Y) | Reference |

|---|---|---|---|---|---|

| 1,8-Bis(dimethylamino)naphthalene | -N(CH₃)₂, -N(CH₃)₂ | 2.56 | 2.79 | ~4° (outward bending) | scispace.com |

| 1,8-Diiodonaphthalene | -I, -I | - | 3.55 | - | csu.edu.au |

| 1-Iodo-8-(ethylsulfanyl)naphthalene | -I, -SEt | - | 3.504 | - | core.ac.uk |

| 1,8-Bis(bromomethyl)naphthalene (B51720) | -CH₂Br, -CH₂Br | - | - | 11.0° (dihedral) | mdpi.comresearchgate.net |

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the context of this compound, a specific type known as negative hyperconjugation could play a role in its electronic structure and reactivity. wikipedia.orgeoquimica.com

Negative hyperconjugation involves the donation of electron density from a filled p- or π-orbital to a neighboring anti-bonding σ* orbital. wikipedia.orgunacademy.com In this compound, the lone pair p-orbitals on the methoxy oxygen atom are potential electron donors. These lone pairs can interact with adjacent anti-bonding orbitals, such as the σ* orbital of the C1-Cl bond or the σ* orbitals within the naphthalene ring framework.

This donation of electron density from the oxygen lone pair (n_O) to an acceptor σ* orbital (e.g., σ*_(C-Cl)) can have several consequences:

Bond Elongation: The population of the anti-bonding σ* orbital leads to a weakening and elongation of the corresponding σ bond. wikipedia.org

Influence on Reactivity: By altering the electron distribution and bond strengths, negative hyperconjugation can influence the molecule's reactivity towards certain reagents. For instance, the inertness of some highly substituted naphthalenes has been attributed to negative hyperconjugative effects. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the molecular framework of 1-chloro-8-methoxynaphthalene by providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical insights into the electronic environment of the protons in this compound. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the naphthalene (B1677914) core.

In a study conducted at the Université de Strasbourg, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The observed signals were: δ 7.69 (dd, J = 8.2, 1.2 Hz, 1H), 7.51 (dd, J = 7.5, 1.3 Hz, 1H), 7.47 – 7.37 (m, 2H), 7.36 – 7.27 (m, 1H), and 6.91 (dd, J = 7.2, 1.6 Hz, 1H). The methoxy (B1213986) group protons appeared as a singlet at 3.97 ppm.

A separate analysis from the University of Manchester, using a 500 MHz spectrometer in CDCl₃, reported the following ¹H NMR data: δ 7.53 (1H, dd, J = 8, 1 Hz). This corroborates the presence of distinct aromatic protons influenced by the chloro and methoxy substituents. The differing chemical shifts and multiplicities of the aromatic protons are a direct consequence of the anisotropic effects of the naphthalene ring system and the electronic effects of the substituents.

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Source |

|---|---|---|---|---|

| 7.69 | dd | 8.2, 1.2 | Aromatic Proton | Université de Strasbourg |

| 7.53 | dd | 8, 1 | Aromatic Proton | University of Manchester |

| 7.51 | dd | 7.5, 1.3 | Aromatic Proton | Université de Strasbourg |

| 7.47–7.37 | m | - | Aromatic Protons (2H) | Université de Strasbourg |

| 7.36–7.27 | m | - | Aromatic Proton (1H) | Université de Strasbourg |

| 6.91 | dd | 7.2, 1.6 | Aromatic Proton | Université de Strasbourg |

| 3.97 | s | - | Methoxy Protons (-OCH₃) | Université de Strasbourg |

There is currently no available information in the reviewed scientific literature regarding the application of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the structural elucidation of this compound. These advanced techniques would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides complementary information to NMR by identifying the functional groups and characterizing the vibrational modes of the molecule.

The FT-IR spectrum of this compound, as reported in research from the University of Manchester, exhibits several characteristic absorption bands. The key vibrational frequencies (νmax) observed in the film were at 1617, 1571, 1458, 1370, 1265, 1114, 1056, and 813 cm⁻¹.

The bands at 1617 and 1571 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic naphthalene ring. The absorption at 1458 cm⁻¹ can be attributed to C-H bending vibrations. The peak at 1265 cm⁻¹ is indicative of the C-O stretching of the methoxy group, a key functional group in the molecule. The presence of the C-Cl bond would also give rise to a characteristic stretching vibration, typically in the fingerprint region of the spectrum.

| Vibrational Frequency (νmax) in cm⁻¹ | Assignment |

|---|---|

| 1617 | Aromatic C=C Stretch |

| 1571 | Aromatic C=C Stretch |

| 1458 | C-H Bend |

| 1370 | - |

| 1265 | Aryl C-O Stretch (Methoxy) |

| 1114 | - |

| 1056 | - |

| 813 | - |

Currently, there is no specific Fourier Transform Raman (FT-Raman) spectroscopic data available in the surveyed literature for this compound. An FT-Raman spectrum would provide complementary information to the FT-IR data, particularly for the non-polar bonds and symmetric vibrations of the naphthalene ring system, which are often more intense in Raman scattering.

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a powerful computational method used to assign and interpret vibrational spectra, such as those obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy. For this compound, this analysis would typically be performed using quantum chemical calculations, such as Density Functional Theory (DFT). openaccessjournals.com A theoretical vibrational analysis for the related compound 1-methoxynaphthalene (B125815) has been successfully conducted using the B3LYP/6-31G(d,p) basis set, demonstrating the utility of this approach for interpreting the vibrational modes of substituted naphthalenes. semanticscholar.org

The analysis for this compound would involve calculating the harmonic vibrational frequencies and assigning the normal modes of vibration. There are 60 normal modes of vibration expected for this molecule. semanticscholar.org Key vibrational modes of interest would include:

C–Cl Stretching: The carbon-chlorine stretching vibration, which provides information about the C-Cl bond.

C–O–C Stretching: Asymmetric and symmetric stretching of the ether linkage.

Naphthalene Ring Modes: Various C–C stretching and C–H in-plane and out-of-plane bending modes characteristic of the naphthalene core.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the –CH3 group.

Potential Energy Distribution (PED) analysis is then used to quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode. This allows for an unambiguous assignment of vibrational bands. For instance, a band might be described as having a PED of 70% C–Cl stretch and 20% C–C stretch, providing a precise description of the vibration. This detailed assignment is crucial for understanding the molecule's force field and the interplay between its functional groups.

Mass Spectrometry

Mass spectrometry is an essential technique for determining the molecular weight and probing the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₁₁H₉ClO) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁶O).

Calculated Monoisotopic Mass: 192.0342 Da

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) extremely close to this theoretical value would unequivocally confirm the elemental composition of C₁₁H₉ClO, distinguishing it from other potential compounds with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The resulting pattern of fragment ions is a fingerprint of the molecule's structure. The fragmentation of this compound is expected to be influenced by the stability of the naphthalene ring and the nature of its substituents.

Based on the fragmentation of related compounds like 1-methoxynaphthalene nist.gov and other chloroarenes, the following pathways are plausible:

Loss of a Methyl Radical: Cleavage of the O–CH₃ bond to lose a methyl radical (•CH₃), resulting in a stable cation at m/z 177.

Loss of a Formyl Radical or CO: Subsequent loss of a formyl radical (•CHO) or carbon monoxide (CO) from the [M-CH₃]⁺ ion is a common pathway for methoxy-substituted aromatics, leading to ions at m/z 149 or 148.

Loss of Chlorine: Fission of the C–Cl bond to lose a chlorine radical (•Cl), giving a fragment at m/z 157.

Loss of HCl: Elimination of a molecule of hydrogen chloride, resulting in an ion at m/z 156.

A table of expected major fragments is presented below.

| m/z Value | Identity of Fragment | Plausible Origin |

| 192/194 | [C₁₁H₉ClO]⁺• | Molecular Ion (M⁺•) with ³⁵Cl/³⁷Cl isotopes |

| 177/179 | [M - CH₃]⁺ | Loss of a methyl radical |

| 157 | [M - Cl]⁺ | Loss of a chlorine radical |

| 149 | [M - CH₃ - CO]⁺ | Loss of CO from the m/z 177 fragment |

| 128 | [C₁₀H₈]⁺• | Naphthalene radical cation |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular packing. researchgate.net

A crystal structure analysis of this compound would reveal the precise geometric parameters of the molecule. A critical feature of 1,8-disubstituted naphthalenes is the steric strain between the peri substituents. nih.govresearchgate.net This peri-interaction between the chlorine atom and the methoxy group is expected to cause significant distortion from the ideal planar geometry of the naphthalene core. nih.gov

This distortion would manifest in several ways:

Elongated C1–C8 distance: The distance between the substituted carbon atoms would be larger than in unsubstituted naphthalene.

Distorted Bond Angles: The C(1)–C(9)–C(8) and N–C(8)–C(9) bond angles within the naphthalene ring system are likely to be distorted to accommodate the bulky substituents. doi.org

Out-of-plane substituents: The C–Cl and C–O bonds are expected to be pushed out of the mean plane of the naphthalene ring in opposite directions to minimize steric repulsion. This would be quantified by the relevant dihedral angles.

The table below lists typical bond lengths for the types of bonds present in the molecule. An actual crystallographic study would provide the precise, experimentally determined values for this specific compound.

| Bond Type | Typical Length (Å) |

| C–C (aromatic) | 1.36 – 1.42 |

| C–Cl (aromatic) | ~1.74 |

| C–O (aromatic ether) | ~1.36 |

| O–C (methyl) | ~1.42 |

| C–H (aromatic) | ~1.08 |

Intramolecular Interactions: The primary intramolecular interaction is the steric repulsion between the chlorine atom and the methoxy group at the peri positions. This repulsive force is the main driver for the geometric distortions discussed above. nih.govresearchgate.net

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, the following interactions would be analyzed:

π–π Stacking: The planar aromatic naphthalene cores are likely to stack on top of each other, an interaction that is crucial for the stability of the crystal lattice. These can be parallel-displaced. researchgate.net

C–H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-system of a neighboring naphthalene ring. researchgate.net

Weak Hydrogen Bonds: The presence of chlorine and oxygen atoms allows for weak C–H···Cl and C–H···O hydrogen bonds, which would connect adjacent molecules into a three-dimensional network.

Halogen Bonding: It is also possible that the chlorine atom could act as a halogen bond donor, interacting with the oxygen atom of a neighboring molecule (Cl···O interaction), further influencing the crystal packing.

A detailed analysis of these interactions, often aided by tools like Hirshfeld surface analysis, provides deep insight into the forces that control the solid-state architecture of the compound. researchgate.net

Naphthalene Ring Distortion and Planarity Deviations

The substitution of atoms or functional groups at the peri-positions (C1 and C8) of a naphthalene ring introduces significant steric strain, which compels the otherwise planar aromatic system to undergo structural distortions. In the case of this compound, the close proximity of the chlorine atom and the methoxy group necessitates deviations from ideal planarity to relieve the steric repulsion between them. This phenomenon is a well-documented characteristic of 1,8-disubstituted naphthalenes.

The distortion of the naphthalene ring can be categorized into two primary types: in-plane (horizontal) and out-of-plane (vertical) distortions.

In-plane Distortion: This type of distortion involves the expansion of the C1-C9-C8 angle and the concomitant compression of the C4-C10-C5 angle on the opposite side of the naphthalene core. This occurs as the substituents at the C1 and C8 positions push each other apart. Studies on various 1,8-disubstituted naphthalenes have shown that the bond angles within the naphthalene ring can deviate significantly from the ideal 120° of sp² hybridized carbon atoms to accommodate this strain. For instance, in related structures, the exterior angles at C1 and C8 are often enlarged.

Out-of-plane Distortion: This is a more significant deviation where the naphthalene ring system itself twists, losing its coplanarity. This vertical distortion can be quantified by the dihedral angle between the two benzene (B151609) rings of the naphthalene core. X-ray crystallography studies on analogous compounds have revealed substantial out-of-plane distortions. For example, 1,8-bis(bromomethyl)naphthalene (B51720) exhibits a vertical distortion with a dihedral angle of 11.0° between the peri-substituents, which disrupts the coplanarity of the naphthalene ring. nih.gov While the steric bulk of a chloro group and a methoxy group is different from two bromomethyl groups, the underlying principle of steric avoidance would lead to a similar, albeit potentially less pronounced, twisting of the naphthalene skeleton in this compound.

The extent of these distortions is a balance between the energy cost of deforming the aromatic π-system and the energetic relief from minimizing the steric clash between the peri-substituents. In 1,8-bis(hydroxymethyl)naphthalene, the ten carbon atoms of the naphthalene core show an average deviation of 0.012 Å from the best least-squares plane, indicating a slight but measurable deviation from planarity. nih.gov

The table below provides a conceptual overview of the expected deviations in this compound based on findings from structurally similar peri-substituted naphthalenes. The exact values for this compound would require specific crystallographic determination.

| Structural Parameter | Ideal Value (Planar Naphthalene) | Expected Deviation in this compound | Reason for Deviation |

|---|---|---|---|

| C1-C9-C8 Bond Angle | ~120° | >120° | Steric repulsion between chloro and methoxy groups pushing C1 and C8 apart. |

| Naphthalene Ring Planarity | Planar | Non-planar (Twisted) | Out-of-plane bending to increase the distance between peri-substituents. |

| Dihedral Angle (between planes of the two rings) | 0° | >0° | Quantification of the out-of-plane twist. |

These structural perturbations have a profound impact on the chemical and physical properties of the molecule, influencing its reactivity, spectroscopic characteristics, and intermolecular interactions. The non-planar nature of the naphthalene core can affect the extent of π-conjugation, which in turn can alter its electronic absorption and emission spectra.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are used to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Density Functional Theory (DFT) Studies

DFT calculations would be instrumental in building a comprehensive profile of 1-Chloro-8-methoxynaphthalene.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and Wavelengths

To understand the optical properties of this compound, such as its interaction with UV-visible light, Time-Dependent DFT (TD-DFT) calculations would be employed. This method is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies can be directly related to the wavelengths of maximum absorption (λmax) in a UV-visible spectrum, providing a theoretical prediction of the molecule's color and electronic absorption characteristics.

Until specific research focusing on the computational analysis of this compound is published, a detailed and data-rich article on these specific topics remains speculative.

Ab Initio and Semi-Empirical Computational Methods

The foundation of computational chemistry lies in solving the Schrödinger equation, which describes the electronic structure of a molecule. openaccessjournals.com However, exact solutions are only feasible for very simple systems. Therefore, a range of approximative methods, broadly categorized as ab initio and semi-empirical, are employed.

Ab Initio Methods: These "from the beginning" methods use fundamental physical constants and the principles of quantum mechanics without relying on empirical parameters from experimental data. They are characterized by their high accuracy and predictive power, but also by their significant computational cost. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. For this compound, ab initio calculations can provide precise predictions of its equilibrium geometry, vibrational frequencies, and electronic properties.

Semi-Empirical Methods: To reduce computational expense, semi-empirical methods introduce approximations and use parameters derived from experimental data to simplify the calculations. scispace.com Methods such as AM1, PM3, and MNDO are significantly faster than ab initio techniques, allowing for the study of larger molecular systems. redalyc.org While less accurate, they can still provide valuable qualitative insights into molecular geometry and electronic structure. scispace.comredalyc.org For instance, a semi-empirical approach could be used for an initial, rapid conformational analysis of this compound.

Below is a comparative table illustrating the typical applications and trade-offs of these methods for analyzing this compound.

| Method Type | Examples | Key Features | Application for this compound | Computational Cost |

| Ab Initio | Hartree-Fock (HF), MP2, Coupled Cluster (CC) | High accuracy, based on first principles, no empirical parameters. | Precise geometry optimization, calculation of electronic energies, prediction of spectroscopic properties. | High to Very High |

| Semi-Empirical | AM1, PM3, MNDO | Faster calculations, uses empirical parameters, suitable for large molecules. redalyc.org | Rapid geometry optimization, initial conformational search, qualitative electronic structure analysis. | Low |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions, providing a level of detail that complements experimental studies. nih.gov By modeling the potential energy surface (PES) of a reaction, researchers can identify the key structures involved, including reactants, products, intermediates, and transition states. nih.gov

Transition State Characterization and Reaction Pathway Mapping

A central goal in studying reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. Various algorithms are employed to locate these structures.

Once a transition state is located, the reaction pathway can be mapped by calculating the Intrinsic Reaction Coordinate (IRC). The IRC confirms that the identified transition state connects the intended reactants and products, providing a detailed map of the geometric changes that occur as the reaction progresses. For this compound, this could be applied to study reactions such as nucleophilic aromatic substitution, elucidating the step-by-step mechanism.

| Step | Description | Computational Objective |

| 1. Reactant/Product Optimization | The geometries of the starting materials and final products are optimized to find their lowest energy structures. | Locate energy minima on the potential energy surface. |

| 2. Transition State Search | A variety of algorithms are used to locate the high-energy transition state structure connecting reactants and products. | Find a first-order saddle point on the potential energy surface. |

| 3. Frequency Calculation | Vibrational frequencies are calculated for the optimized structures. | Confirm minima (all real frequencies) and the transition state (one imaginary frequency). |

| 4. IRC Calculation | The minimum energy path from the transition state to the reactant and product is calculated. | Verify that the transition state correctly connects the desired minima. |

Energetic Analysis of Reaction Intermediates

The thermodynamic and kinetic feasibility of a reaction is governed by the relative energies of the species involved. Computational methods allow for the precise calculation of the energies of reactants, intermediates, transition states, and products. mdpi.com This energetic information is crucial for understanding reaction rates and equilibrium positions.

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | This compound + Nucleophile | 0.0 (Reference) |

| Intermediate 1 | A transient species formed during the reaction. | +5.2 |

| Transition State | The highest energy point on the reaction pathway. | +20.8 (Activation Energy) |

| Products | Substituted Naphthalene (B1677914) + Leaving Group | -15.4 (Reaction Energy) |

Advanced Electronic Structure Analysis

Beyond geometry and energy, computational methods offer sophisticated tools to analyze the electronic distribution within a molecule, providing deep insights into bonding, charge distribution, and reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs. wisc.edunih.gov This method provides a quantitative description of bonding, including the hybridization of atomic orbitals and the delocalization of electron density through donor-acceptor interactions. q-chem.comresearchgate.net

For this compound, NBO analysis could quantify the hybridization of the carbon, oxygen, and chlorine atoms. Furthermore, it can reveal hyperconjugative interactions, such as the delocalization of electron density from the oxygen or chlorine lone pairs into the antibonding orbitals of the naphthalene ring system. These interactions are quantified by second-order perturbation theory, with the stabilization energy (E(2)) indicating the strength of the interaction. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) | Description |

| LP (O) | π* (C-C) | 5.8 | Delocalization of an oxygen lone pair into an adjacent π-antibonding orbital of the naphthalene ring. |

| LP (Cl) | σ* (C-C) | 1.2 | Delocalization of a chlorine lone pair into an adjacent σ-antibonding orbital of the naphthalene ring. |

| π (C=C) | π* (C=C) | 18.5 | π-electron delocalization within the aromatic naphthalene ring system. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org It is calculated from the molecule's electron density and provides a visual map of the charge distribution. rsc.org The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

An MEP analysis of this compound would likely show regions of high negative potential around the electronegative oxygen and chlorine atoms, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential would be expected near the hydrogen atoms. This analysis provides a powerful, predictive guide to the molecule's intermolecular interactions and chemical reactivity. chemrxiv.orgrsc.org

Topological Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. wikipedia.org This analysis partitions the total electron population among the atoms, providing a picture of the electron distribution and identifying sites that are electron-rich or electron-deficient. The analysis involves the linear combination of atomic orbitals (LCAO) to represent the molecular orbitals and calculates charges based on the contributions of each atom's basis functions to these orbitals. wikipedia.org

A hypothetical Mulliken population analysis for this compound would be expected to show a negative partial charge on the chlorine and oxygen atoms due to their high electronegativity. The carbon atoms of the naphthalene ring would exhibit varying, smaller positive or negative charges, influenced by the electron-withdrawing effect of the chloro group and the electron-donating effect of the methoxy (B1213986) group. The hydrogen atoms would carry small positive charges.

Table 1: Hypothetical Mulliken Net Charges for this compound

| Atom | Hypothetical Net Charge (e) |

|---|---|

| Cl | -0.1 to -0.3 |

| O | -0.4 to -0.6 |

| C1 | +0.1 to +0.2 |

| C8 | +0.2 to +0.4 |

| Naphthalene Carbons | -0.2 to +0.2 |

| Methoxy Carbon | +0.1 to +0.3 |

| Hydrogens | +0.1 to +0.2 |

Note: This table presents expected charge ranges based on chemical principles, not published experimental or computational data.

Hirschfeld Surface Analysis for Intermolecular Packing Forces

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com By partitioning the crystal electron density into molecular regions, it generates a unique surface for each molecule. researchgate.net This surface is color-mapped to highlight different types of intermolecular contacts and their relative strengths. The analysis also produces two-dimensional "fingerprint plots" that summarize the nature and prevalence of these interactions. nih.gov

For this compound, a Hirschfeld surface analysis would likely reveal the dominant role of van der Waals forces in the crystal packing. Key intermolecular contacts would be expected between hydrogen atoms (H···H), as well as contacts involving the chlorine (Cl···H, Cl···C) and methoxy groups (O···H, O···C). The aromatic naphthalene rings would likely contribute to π-π stacking interactions, which would also be quantifiable through this analysis. nih.gov

Table 2: Expected Intermolecular Contacts and Their Percentage Contributions from a Hypothetical Hirschfeld Surface Analysis of this compound

| Intermolecular Contact | Expected Contribution (%) |

|---|---|

| H···H | 35 - 45% |

| C···H / H···C | 25 - 35% |

| Cl···H / H···Cl | 10 - 15% |

| O···H / H···O | 5 - 10% |

| C···C (π-π stacking) | 3 - 8% |

| Cl···C / C···Cl | 1 - 5% |

Note: This table presents anticipated contributions based on the analysis of similar aromatic compounds, not specific data for this compound.

Derivatives, Analogues, and Structure Reactivity Relationships

Design and Synthesis of Derivatives with Systematic Substituent Modifications

Systematic modification of the substituents at positions 1 and 8, as well as the introduction of new functionalities to the aromatic core, allows for the fine-tuning of the molecule's steric and electronic properties.

Replacing the chlorine atom at the 1-position with other halogens, such as bromine, is a key strategy for modulating the reactivity of the C-X bond. The bromo-analogue, 1-bromo-8-methoxynaphthalene (B3156806), serves as a versatile synthetic intermediate. While the chloro-substituent can participate in various reactions, the carbon-bromine bond is generally more reactive, particularly in metal-catalyzed cross-coupling reactions. This enhanced reactivity makes 1-bromo-8-methoxynaphthalene a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic compounds and bioactive molecules. It is frequently utilized in Suzuki-Miyaura and Heck reactions, where the C-Br bond undergoes oxidative addition more readily than the corresponding C-Cl bond.

| Property | 1-Chloro-8-methoxynaphthalene | 1-Bromo-8-methoxynaphthalene |

| Molecular Formula | C₁₁H₉ClO | C₁₁H₉BrO |

| Molecular Weight | 192.64 g/mol | 237.09 g/mol |

| Reactivity in Cross-Coupling | Lower | Higher |

| Bond Strength (C-X) | Stronger | Weaker |

The methoxy (B1213986) group at position 8 is generally stable due to the strength of the sp² carbon-oxygen bond. Modification of this group is not trivial and typically requires specific activating conditions. Cleavage of the aryl-methyl ether to reveal the corresponding naphthol (8-chloro-1-naphthol) can be achieved using strong reagents like boron tribromide or hydrobromic acid. Alternatively, the synthesis of derivatives with different alkoxy groups (e.g., ethoxy, benzyloxy) often starts from the corresponding naphthol, which is then alkylated.

In related systems, such as 4-nitro-N-alkyl-1,8-naphthalimides, the introduction of alkoxy groups has been achieved via nucleophilic aromatic substitution (SNAr) reactions. In these cases, the electron-withdrawing nitro group activates the naphthalene (B1677914) core, allowing for its displacement by an alkoxide. While this compound is not as activated, similar principles could apply if additional electron-withdrawing groups were present on the ring.

Introducing new functional groups onto the naphthalene core of this compound is governed by the directing effects of the existing substituents.

Methoxy Group (-OCH₃): As a strong electron-donating group, it activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho (position 7) and para (position 5) positions.

The interplay of these opposing effects makes predicting the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation complex. For instance, in the related compound 1-chloro-4-methoxynaphthalene (B82660), the methoxy group's activating effect dominates, directing electrophilic attack. A similar outcome would be expected for this compound, with substitution likely favoring positions 5 and 7, though steric hindrance from the peri-substituents could influence the product distribution. Alternative strategies for functionalization include directed ortho-metalation, if a suitable directing group is introduced, or functionalization of a precursor molecule before the installation of the chloro and methoxy groups.

Comparative Studies with Related Naphthalene Derivatives

To fully understand the chemical behavior of this compound, it is instructive to compare its properties with simpler analogues and related compound classes.

1-Methoxynaphthalene (B125815), lacking the chloro-substituent, serves as a fundamental benchmark for understanding the influence of the methoxy group on the naphthalene system. Experimental and computational studies have been conducted to evaluate its energetics and reactivity. A combined calorimetric and computational study determined the standard molar enthalpy of formation for 1-methoxynaphthalene in the gaseous phase.

| Compound | Method | Standard Molar Enthalpy of Formation (ΔfHₘ°(g)) at 298.15 K |

| 1-Methoxynaphthalene | Experimental | (-3.0 ± 3.1) kJ·mol⁻¹ |

| 1-Methoxynaphthalene | G3(MP2)//B3LYP | -3.9 kJ·mol⁻¹ |

The presence of the methoxy group activates the ring towards electrophiles. In this compound, the addition of the electron-withdrawing chlorine atom at the 1-position counteracts this activation. The chlorine's inductive effect reduces the electron density of the ring system, making it less nucleophilic and thus less reactive in electrophilic substitution reactions compared to 1-methoxynaphthalene. This electronic tug-of-war between the donating methoxy group and the withdrawing chloro group is a defining feature of the compound's reactivity.

Naphthoquinones are a class of compounds based on a naphthalene core with two ketone groups, and their halo- and methoxy-substituted derivatives are of significant interest, often for their biological activity. These compounds share structural similarities with this compound but possess a highly electrophilic quinone system.

One prominent example is 2-methoxy-1,4-naphthoquinone (B1202248) (MeONQ), which has been isolated from the plant Impatiens balsamina L. This compound has demonstrated potent bactericidal activity against multiple antibiotic-resistant strains of Helicobacter pylori. Its activity highlights how methoxy substitution on a naphthalene-based core can lead to significant biological effects. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for MeONQ were found to be equivalent to the antibiotic amoxicillin (B794) in some cases.

| Compound | Activity | Concentration Range (µg·mL⁻¹) |

| 2-Methoxy-1,4-naphthoquinone (MeONQ) | MIC vs. H. pylori | 0.156–0.625 |

| 2-Methoxy-1,4-naphthoquinone (MeONQ) | MBC vs. H. pylori | 0.313–0.625 |

Studies on the synthesis of functionalized naphthoquinones from naphthoquinonyne intermediates further reveal the reactivity patterns of these systems. These studies show that various cycloadditions and nucleophilic additions can be performed while preserving the sensitive quinone unit, offering pathways to complex halo- and methoxy-substituted quinones that are otherwise difficult to access.

Analysis of Other 1,8-Disubstituted Naphthalenes

The unique reactivity and structural characteristics of this compound are best understood in the context of other 1,8-disubstituted naphthalenes. The proximity of substituents at the peri-positions (C1 and C8) of the naphthalene core forces them into a sterically strained arrangement. st-andrews.ac.ukwikipedia.org This enforced closeness, typically around 2.5 Å, is within the van der Waals radius for many atoms and leads to significant electronic and steric interactions that dictate the molecule's geometry and reactivity. wikipedia.org